VPC 23019

Descripción general

Descripción

VPC 23019 es un compuesto sintético que actúa como antagonista competitivo en los receptores de esfingosina-1-fosfato-1 y esfingosina-1-fosfato-3. También es un agonista en los receptores de esfingosina-1-fosfato-4 y esfingosina-1-fosfato-5. Este compuesto es un análogo de esfingosina 1-fosfato que contiene una arilamida y ha sido ampliamente utilizado en la investigación científica debido a su capacidad para modular los receptores de esfingosina-1-fosfato .

Aplicaciones Científicas De Investigación

VPC 23019 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the modulation of sphingosine-1-phosphate receptors.

Biology: Employed in experiments to understand cell signaling pathways involving sphingosine-1-phosphate.

Medicine: Investigated for its potential therapeutic effects in diseases related to sphingosine-1-phosphate signaling, such as cancer and cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting sphingosine-1-phosphate receptors

Mecanismo De Acción

VPC 23019 ejerce sus efectos uniéndose a los receptores de esfingosina-1-fosfato. Como antagonista competitivo en los receptores de esfingosina-1-fosfato-1 y esfingosina-1-fosfato-3, inhibe la unión de la esfingosina-1-fosfato, bloqueando así sus vías de señalización. Esta modulación afecta diversos procesos celulares, incluyendo la migración, proliferación y supervivencia celular .

Compuestos Similares:

Fingolimod Clorhidrato: Otro modulador del receptor de esfingosina-1-fosfato utilizado en el tratamiento de la esclerosis múltiple.

SEW2871: Un agonista selectivo para el receptor de esfingosina-1-fosfato-1.

JTE-013: Un antagonista selectivo para el receptor de esfingosina-1-fosfato-2

Singularidad de this compound: this compound es único debido a su doble función como antagonista en los receptores de esfingosina-1-fosfato-1 y esfingosina-1-fosfato-3 y agonista en los receptores de esfingosina-1-fosfato-4 y esfingosina-1-fosfato-5. Esta doble funcionalidad le permite modular múltiples vías de señalización, lo que lo convierte en una herramienta valiosa en la investigación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de VPC 23019 implica la condensación del grupo carboxilo de O-fosfo-D-serina con el grupo amino de m-octilanilina. La reacción generalmente requiere el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace amida .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica típicamente utilizando técnicas cromatográficas y se caracteriza mediante métodos espectroscópicos .

Análisis De Reacciones Químicas

Tipos de Reacciones: VPC 23019 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el nitrógeno de la amida o en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como el metóxido de sodio en metanol.

Productos Principales:

Oxidación: Derivados oxidados del anillo aromático.

Reducción: Derivados de amida reducidos.

Sustitución: Compuestos aromáticos sustituidos.

4. Aplicaciones en Investigación Científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como herramienta para estudiar la modulación de los receptores de esfingosina-1-fosfato.

Biología: Se emplea en experimentos para comprender las vías de señalización celular que involucran la esfingosina-1-fosfato.

Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades relacionadas con la señalización de esfingosina-1-fosfato, como el cáncer y las enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de esfingosina-1-fosfato

Comparación Con Compuestos Similares

Fingolimod Hydrochloride: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

SEW2871: A selective agonist for sphingosine-1-phosphate-1 receptor.

JTE-013: A selective antagonist for sphingosine-1-phosphate-2 receptor

Uniqueness of VPC 23019: this compound is unique due to its dual role as an antagonist at sphingosine-1-phosphate-1 and sphingosine-1-phosphate-3 receptors and an agonist at sphingosine-1-phosphate-4 and sphingosine-1-phosphate-5 receptors. This dual functionality allows it to modulate multiple signaling pathways, making it a valuable tool in research .

Actividad Biológica

VPC 23019 is a selective antagonist of sphingosine-1-phosphate (S1P) receptors, specifically S1P1 and S1P3. Its chemical structure is described as phosphoric acid mono-[2-amino-2-(3-octyl-phenylcarbamoyl)-ethyl] ester, and it has been studied for its effects on various biological processes, particularly in the context of cardiovascular and neurological functions.

This compound functions by inhibiting the signaling pathways activated by S1P, a bioactive lipid involved in numerous physiological processes such as cell proliferation, survival, migration, and angiogenesis. S1P exerts its effects through five distinct G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5. This compound has demonstrated significant antagonistic activity against S1P1 and S1P3 with reported pK_i values of 7.86 and 5.93 respectively .

Inhibition of Cell Migration and Angiogenesis

This compound has been shown to abolish S1P-induced cell migration and tube formation in endothelial cells. Specifically, it inhibits the stimulation of Rac proteins that are crucial for cytoskeletal reorganization during cell migration . In studies using mouse vascular endothelial cells, this compound effectively blocked the migratory response induced by S1P, highlighting its potential applications in conditions characterized by excessive angiogenesis or metastasis.

Impact on Vascular Function

In vascular studies, this compound has been observed to influence vasoconstriction responses. For instance, it significantly increased S1P-induced vasoconstriction in rat models with intact endothelium but did not alter responses in preparations without endothelium . This suggests that this compound may modulate vascular tone through interactions with endothelial signaling pathways.

Case Study: Neuroprotective Effects

A notable study demonstrated that this compound blocked the neuroprotective effects of FTY720 (a pro-drug that activates S1P receptors) in a model of cerebral ischemia. The presence of this compound led to increased neuronal death following transient middle cerebral artery occlusion (MCAO), indicating its role in inhibiting protective signaling pathways mediated by S1P .

Table: Summary of Biological Activities

Propiedades

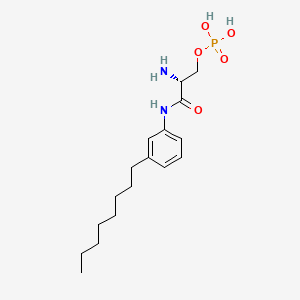

IUPAC Name |

[(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUSUGVVWGNKFE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate (VPC23019)?

A1: (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate, commonly known as VPC23019, is a synthetic compound that acts as an antagonist for specific sphingosine-1-phosphate receptors (S1PRs).

Q2: How does VPC23019 exert its antagonistic effects?

A2: VPC23019 binds to S1PR1 and S1PR3, preventing the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). [, , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling pathways normally activated by S1P.

Q3: What are the downstream effects of VPC23019's antagonism of S1PR1 and S1PR3?

A3: Blocking S1PR1 and/or S1PR3 with VPC23019 has been shown to:

- Reduce adipocyte hypertrophy and improve glucose tolerance in mice fed a high-fat diet. [] This effect is linked to the inhibition of S1PR2 signaling, which promotes adipocyte hypertrophy and insulin resistance.

- Abolish the protective effect of S1P on platelet-activating factor (PAF)-induced endothelial gap formation and increased hydraulic conductivity in rat mesenteric venules. []

- Decrease IgE/antigen-dependent degranulation and secretion of inflammatory mediators like IL-6, TNF-α, and MCP-1 from mast cells. [] This suggests a role for S1P/S1PR2 signaling in mast cell activation.

- Attenuate eosinophilic inflammation in an ovalbumin-induced asthma model in mice. []

- Reduce neuronal death after transient middle cerebral artery occlusion (MCAO) in rats by preserving Akt and ERK phosphorylation, maintaining Bcl-2 expression, and decreasing cleaved caspase-3 expression. []

- Inhibit proliferation and enhance adipogenic differentiation of preadipocytes, while S1PR2 antagonism has the opposite effects. [] This highlights the opposing roles of S1PR1/3 and S1PR2 in adipocyte biology.

- Block the increase in intracellular calcium ([Ca2+]i) and Rho activation induced by S1P in human coronary artery smooth muscle cells. [] This indicates that S1PR3 is involved in S1P-induced vasoconstriction.

Q4: What is the significance of the diverse downstream effects observed upon VPC23019 treatment?

A4: The wide array of effects highlights the complex and context-dependent roles of S1PR1 and S1PR3 in various physiological and pathological processes. This underscores the importance of understanding the specific cell types and signaling pathways involved in each context to predict the outcome of VPC23019 treatment.

Q5: What is the molecular formula and weight of VPC23019?

A5: Unfortunately, the research papers provided do not explicitly state the molecular formula and weight of VPC23019. To obtain this information, it is recommended to consult chemical databases or the manufacturer's documentation.

Q6: Is there any spectroscopic data available for VPC23019?

A6: The research papers provided do not include detailed spectroscopic data for VPC23019. To access this information, it is advisable to refer to specialized chemical databases, publications focusing on its structural characterization, or contact the compound's manufacturer.

Q7: What is known about the material compatibility and stability of VPC23019 under various conditions?

A7: The provided research papers primarily focus on the biological effects and mechanisms of action of VPC23019. They do not delve into its material compatibility, stability under different environmental conditions, or degradation pathways. For this information, it is recommended to consult chemical stability databases, material safety data sheets, or reach out to the manufacturer.

Q8: Are there specific formulation strategies for VPC23019 to enhance its stability, solubility, or bioavailability?

A8: The provided research papers do not elaborate on specific formulation strategies employed for VPC23019. Formulation approaches are typically proprietary information held by pharmaceutical companies and may be revealed in patents or during drug development disclosures.

Q9: How has VPC23019 been used in in vitro studies?

A9: In in vitro studies, VPC23019 has been used to:

- Investigate the role of S1PR1 and S1PR3 in various cellular processes, including cell proliferation, migration, differentiation, and apoptosis. [, , , , , , , , , , , , , , , , , , ] For example, VPC23019 has been used to study the effects of S1P on endothelial cells, smooth muscle cells, mast cells, and immune cells.

- Elucidate the signaling pathways downstream of S1PR1 and S1PR3 activation. [, , , , , , , , , , , , , , ] Researchers have employed VPC23019 to investigate the involvement of various kinases, such as ERK, Akt, and Rho kinase, in S1P-mediated cellular responses.

- Assess the potential of targeting S1PR1 and S1PR3 for therapeutic purposes. [, , , , , , , , , , , , , , , , , , ] VPC23019 has been utilized in preclinical studies to evaluate its efficacy in models of various diseases, including obesity, diabetes, cardiovascular disease, and neurological disorders.

Q10: How has VPC23019 been used in in vivo studies?

A10: In in vivo studies, VPC23019 has been used to:

- Validate the findings of in vitro studies and confirm the role of S1PR1 and S1PR3 in animal models of disease. [, , , , , , , , , , , , , , , , , , ] For instance, VPC23019 has been administered to rodents to study its effects on glucose metabolism, blood pressure, and inflammation.

- Explore the therapeutic potential of S1PR1 and S1PR3 antagonism in various disease models. [, , , , , , , , , , , , , , , , , , ] Researchers have investigated the effects of VPC23019 in preclinical models of conditions like asthma, stroke, and transplant rejection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.